molecular formula C6H5F3N2 B046097 5-(Trifluoromethyl)pyridin-3-amine CAS No. 112110-07-3

5-(Trifluoromethyl)pyridin-3-amine

Cat. No. B046097
Key on ui cas rn: 112110-07-3
M. Wt: 162.11 g/mol
InChI Key: NJFRBMFEAGFNDC-UHFFFAOYSA-N
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Patent
US07449467B2

Procedure details

A solution of sodium nitrite (402 mg, 5.83 mmol) in water (6.8 mL) was added slowly to a suspension of 5-(trifluoromethyl)pyridin-3-amine (947 mg, 5.55 mmol) in hydrogen bromide (48% aqueous solution, 1.57 mL) in ice-water bath. After being stirred for 10 min, the resulting orange diazo solution was directly but slowly transferred to a stirring mixture of copper(I) bromide (876 mg, 6.11 mmol) and hydrogen bromide (48% aqueous solution, 0.38 mL). The resulting brown mixture was heated at 60° C. for 1 h. After cooling to room temperature, the mixture was diluted with methylene chloride, washed with 50% NaOH (until pH=11), and water. The aqueous layer was back extracted with methylene chloride. The combined organic extracts were carefully concentrated under vacuum to provide crude product without purification.
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
947 mg
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.38 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
876 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[F:5][C:6]([F:15])([F:14])[C:7]1[CH:8]=[C:9](N)[CH:10]=[N:11][CH:12]=1.[BrH:16]>O.C(Cl)Cl.[Cu]Br>[Br:16][C:9]1[CH:10]=[N:11][CH:12]=[C:7]([C:6]([F:15])([F:14])[F:5])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
402 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
947 mg
Type
reactant
Smiles
FC(C=1C=C(C=NC1)N)(F)F
Name
Quantity
1.57 mL
Type
reactant
Smiles
Br
Name
Quantity
6.8 mL
Type
solvent
Smiles
O
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.38 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
876 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After being stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with 50% NaOH (until pH=11), and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were carefully concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide crude product
CUSTOM
Type
CUSTOM
Details
without purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=NC=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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